molecular formula C10H7BrN2O B2906562 5-Bromo-1-(pyridin-3-yl)pyridin-2(1H)-one CAS No. 1934855-95-4

5-Bromo-1-(pyridin-3-yl)pyridin-2(1H)-one

Cat. No. B2906562
CAS RN: 1934855-95-4
M. Wt: 251.083
InChI Key: IBTRNGBWTWNQGY-UHFFFAOYSA-N
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Description

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine derivatives have been widely studied for their potential applications in various fields, including medicinal chemistry .


Synthesis Analysis

While specific synthesis methods for “5-Bromo-1-(pyridin-3-yl)pyridin-2(1H)-one” were not found, pyridine derivatives are generally synthesized through various strategies, including cyclization, substitution, and addition reactions .


Molecular Structure Analysis

As a pyridine derivative, the compound likely has a planar, aromatic ring structure characteristic of pyridines. The bromo and pyridin-3-yl substituents would be attached at the 5 and 1 positions of the pyridine ring, respectively .


Chemical Reactions Analysis

Pyridine derivatives are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Bromo-1-(pyridin-3-yl)pyridin-2(1H)-one” would depend on its specific structure. Generally, pyridine derivatives exhibit properties such as planarity, aromaticity, and basicity .

Mechanism of Action

Target of Action

The primary targets of the compound “5-Bromo-1-(pyridin-3-yl)pyridin-2(1H)-one” are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .

Mode of Action

It is believed to interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and electrostatic interactions .

Pharmacokinetics

Given its molecular structure, it is likely to have good oral bioavailability and metabolic stability .

Action Environment

The action, efficacy, and stability of “5-Bromo-1-(pyridin-3-yl)pyridin-2(1H)-one” can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. Specific details about how these factors influence the action of this compound are currently unknown .

Future Directions

The future directions of research would depend on the specific properties and potential applications of “5-Bromo-1-(pyridin-3-yl)pyridin-2(1H)-one”. Pyridine derivatives are a focus of ongoing research in medicinal chemistry, materials science, and other fields .

properties

IUPAC Name

5-bromo-1-pyridin-3-ylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-8-3-4-10(14)13(7-8)9-2-1-5-12-6-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTRNGBWTWNQGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C=C(C=CC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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